Predicted pKa Differentiates Isoxazole-5-carbonitrile from Its 3-Carbonitrile Regioisomer and Oxazole-5-carbonitrile Analog
The predicted acid dissociation constant (pKa) of the conjugate acid of isoxazole-5-carbonitrile is −4.83 ± 0.50, compared to −7.18 ± 0.50 for isoxazole-3-carbonitrile and −2.40 ± 0.10 for oxazole-5-carbonitrile . The 2.35-unit pKa difference between the 5-CN and 3-CN regioisomers corresponds to an approximately 224-fold difference in basicity of the ring nitrogen atom. This electronic differentiation arises from the distinct resonance and inductive effects exerted by the nitrile group depending on its position relative to the ring heteroatoms, and it directly impacts protonation-dependent properties such as solubility, hydrogen-bonding capacity, and susceptibility to electrophilic or nucleophilic attack [1].
| Evidence Dimension | Predicted pKa of conjugate acid (ring nitrogen basicity) |
|---|---|
| Target Compound Data | pKa = −4.83 ± 0.50 (predicted) |
| Comparator Or Baseline | Isoxazole-3-carbonitrile: pKa = −7.18 ± 0.50; Oxazole-5-carbonitrile: pKa = −2.40 ± 0.10 (all predicted) |
| Quantified Difference | ΔpKa (5-CN vs. 3-CN) = +2.35 units (~224-fold difference in basicity); ΔpKa (5-CN vs. oxazole-5-CN) = −2.43 units |
| Conditions | Predicted values from ACD/Labs or analogous computational modules; experimental verification not reported in the accessed literature |
Why This Matters
A 224-fold difference in ring-nitrogen basicity between regioisomers means that reaction conditions optimized for one isomer (e.g., acid-catalyzed cyclizations, salt formation, or pH-dependent extractions) cannot be assumed transferable to the other, making regioisomer-specific procurement essential for reproducible synthetic chemistry.
- [1] Rajput, S. S., Patel, S. N., & Jadhav, N. B. (2016). Isoxazole — A Basic Aromatic Heterocycle: Synthesis, Reactivity and Biological Activity. Semantic Scholar. Retrieved from https://www.semanticscholar.org View Source
